molecular formula C10H11F2N2NaO2 B13902758 sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate

sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate

Cat. No.: B13902758
M. Wt: 252.19 g/mol
InChI Key: KJRFRVHLGOICAP-JOKMOOFLSA-M
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Description

Sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate is a synthetic organic compound that features a pyrazole ring and a difluorobut-2-en-2-olate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluorobut-2-en-2-olate Moiety: This step involves the reaction of the pyrazole derivative with a difluorinated precursor, such as difluoroacetic acid or its derivatives, under basic conditions to form the enolate.

    Formation of the Sodium Salt: The final step involves the neutralization of the enolate with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the enolate moiety.

    Reduction: Reduction reactions could target the carbonyl group or the difluoroalkene moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole ring or the enolate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: It may be used as a probe to study biological pathways or molecular interactions.

Industry

    Agriculture: The compound could be explored for use as a pesticide or herbicide.

    Polymers: It may be used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it could coordinate with metal centers to facilitate chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate: shares similarities with other pyrazole derivatives and difluoroalkenes.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole have similar ring structures.

    Difluoroalkenes: Compounds such as 1,1-difluoro-2-butene have similar difluoroalkene moieties.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring with a difluoroalkene moiety, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C10H11F2N2NaO2

Molecular Weight

252.19 g/mol

IUPAC Name

sodium;(E)-4-(1-ethyl-3-methylpyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate

InChI

InChI=1S/C10H12F2N2O2.Na/c1-3-14-5-7(6(2)13-14)8(15)4-9(16)10(11)12;/h4-5,10,16H,3H2,1-2H3;/q;+1/p-1/b9-4+;

InChI Key

KJRFRVHLGOICAP-JOKMOOFLSA-M

Isomeric SMILES

CCN1C=C(C(=N1)C)C(=O)/C=C(\C(F)F)/[O-].[Na+]

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)C=C(C(F)F)[O-].[Na+]

Origin of Product

United States

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